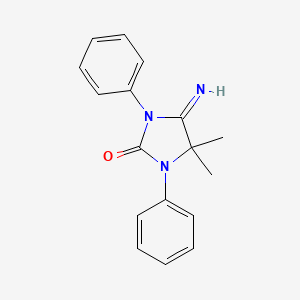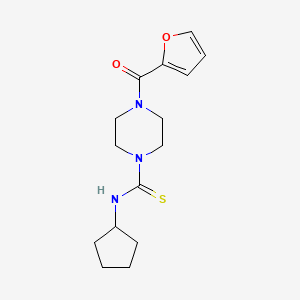![molecular formula C16H18N2OS B5843508 2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)
2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as ADMA or asymmetric dimethylarginine, which is a naturally occurring amino acid derivative. ADMA is known to inhibit the activity of nitric oxide synthase, which results in decreased production of nitric oxide. This compound has been studied extensively due to its potential role in cardiovascular diseases and other pathological conditions.
Mechanism of Action
ADMA inhibits the activity of nitric oxide synthase by binding to the enzyme's active site and preventing the conversion of L-arginine to nitric oxide. This results in decreased production of nitric oxide, which leads to vasoconstriction and increased blood pressure.
Biochemical and Physiological Effects:
ADMA has been shown to have various biochemical and physiological effects, including increased oxidative stress, inflammation, and endothelial dysfunction. These effects are associated with various pathological conditions, including cardiovascular diseases, kidney diseases, and neurological disorders.
Advantages and Limitations for Lab Experiments
ADMA has several advantages for laboratory experiments, including its stability and ease of synthesis. However, ADMA has some limitations, including its potential toxicity and the need for specialized equipment for its handling and storage.
Future Directions
There are several future directions for research on ADMA, including the development of new therapeutic agents that target ADMA's activity. Additionally, further studies are needed to elucidate the mechanisms underlying ADMA's effects on various pathological conditions. Finally, the development of new analytical methods for the quantification of ADMA in biological samples is also an area of future research.
Synthesis Methods
The synthesis of 2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide involves the reaction between 2-aminothiophenol and 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product.
Scientific Research Applications
ADMA has been extensively studied due to its potential role in various pathological conditions, including cardiovascular diseases, kidney diseases, and neurological disorders. ADMA is known to inhibit the activity of nitric oxide synthase, which results in decreased production of nitric oxide. Nitric oxide is a potent vasodilator and is essential for the regulation of blood pressure and blood flow.
properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-7-8-14(12(2)9-11)18-16(19)10-20-15-6-4-3-5-13(15)17/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRNBFSUQSLNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=CC=CC=C2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5843442.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5843449.png)
![2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5843457.png)


![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)
![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)

![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)